molecular formula C11H13NO2 B8749032 1-(2-ISOCYANATOPROPAN-2-YL)-3-METHOXYBENZENE CAS No. 109138-26-3

1-(2-ISOCYANATOPROPAN-2-YL)-3-METHOXYBENZENE

Cat. No. B8749032
Key on ui cas rn: 109138-26-3
M. Wt: 191.23 g/mol
InChI Key: OBIAVIRBUSQCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05962469

Procedure details

To an ice-cold slurry of FeCl3 (35.69 g, 220 mmol) in dry DCE (800 mL) is added a solution of isocyanate 56 (19.12 g, 100.0 mmol) in the same solvent (100 mL) over 45 min. After completion of the addition, GC analysis of an aliquot indicates complete reaction. Water (600 mL) is added and the resulting mixture is stirred vigorously. The layers are separated, and the organic phase is washed 2×1 L with 1 M tartaric acid solution and once with brine. The solution is dried (MgSO4), filtered and evaporated to a dark liquid. This is purified by FC (1:4 hexane/EtOAc, then EtOAc) to provide the 5-methoxy isoindolone 57 as a pale yellow solid, mp 146-147° C., 7.38 g (39%), and the regioisomeric 7-methoxy isoindolone 61 as a yellow solid, mp 155-158° C., 2.85 g (15%). For 57: 1H NMR (CDCl3) 7.74 (d, 1, J=8.5), 7.00-6.95 (m, 1), 6.85 (d, 1, J=2.2), 3.89 (s, 3), 1.54 (s, 6); 13C NMR (CDCl3) 169.57, 163.19, 155.44, 125.31, 123.14, 114.18, 105.92, 58.64, 55.61, 27.81; MS (MW=191.2, EI, eE=70 eV) m/z 191 (M+), 176 (base peak), 161, 133, 118, 88, 77, 63, 42.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
35.69 g
Type
reactant
Reaction Step One
Quantity
19.12 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
solvent
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)([CH3:6])[CH3:5])=[C:2]=[O:3].O>ClCCCl>[CH3:14][O:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[C:2](=[O:3])[NH:1][C:4]2([CH3:6])[CH3:5]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
FeCl3
Quantity
35.69 g
Type
reactant
Smiles
Name
Quantity
19.12 g
Type
reactant
Smiles
N(=C=O)C(C)(C)C1=CC(=CC=C1)OC
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCCl
Name
solvent
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition, GC analysis of an aliquot
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic phase is washed 2×1 L with 1 M tartaric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a dark liquid
CUSTOM
Type
CUSTOM
Details
This is purified by FC (1:4 hexane/EtOAc

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(NC(C2=CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.